molecular formula C15H13NO5 B242308 3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid

3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid

Cat. No.: B242308
M. Wt: 287.27 g/mol
InChI Key: LGMIDFONWNZNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid, also known as HOTAQ, is a heterocyclic compound that has been widely studied due to its potential applications in medicinal chemistry. HOTAQ has a unique molecular structure that makes it an interesting target for synthesis and research.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may improve cognitive function in patients with Alzheimer's disease. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down the neurotransmitters dopamine, norepinephrine, and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters in the brain, which may improve mood and alleviate symptoms of depression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been shown to inhibit the replication of various viruses, including herpes simplex virus, influenza virus, and human immunodeficiency virus (HIV). In addition, this compound has been shown to have anticancer properties, inhibiting the growth and proliferation of various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid in lab experiments is its unique molecular structure, which makes it an interesting target for synthesis and research. This compound has also been shown to have a wide range of biological activities, making it a versatile compound for studying various diseases and conditions. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and require specialized equipment and reagents.

Future Directions

There are many potential future directions for research on 3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid. One area of interest is its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another area of interest is its potential as an anticancer agent, particularly for the treatment of breast cancer and leukemia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and receptors in the body.

Synthesis Methods

The synthesis of 3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid can be achieved through a multistep process that involves the reaction of various reagents. The first step involves the condensation of 4-hydroxyphenylacetic acid with 2,3-epoxypropyl carbamate, followed by the cyclization of the resulting intermediate to form the tricyclic ring system. The final step involves the introduction of the carboxylic acid group through the oxidation of the intermediate with potassium permanganate.

Scientific Research Applications

3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid

InChI

InChI=1S/C15H13NO5/c17-9-3-1-8(2-4-9)16-7-15-6-5-10(21-15)11(14(19)20)12(15)13(16)18/h1-6,10-12,17H,7H2,(H,19,20)

InChI Key

LGMIDFONWNZNQJ-UHFFFAOYSA-N

SMILES

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=C(C=C4)O)C(=O)O

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=C(C=C4)O)C(=O)O

Origin of Product

United States

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